molecular formula C6H12OS B15318060 (2-Methyloxolan-2-yl)methanethiol

(2-Methyloxolan-2-yl)methanethiol

Cat. No.: B15318060
M. Wt: 132.23 g/mol
InChI Key: CJQQISCLIMYAMY-UHFFFAOYSA-N
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Description

(2-Methyloxolan-2-yl)methanethiol is an organic compound characterized by the presence of a thiol group attached to a methylene bridge, which is further connected to a 2-methyloxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyloxolan-2-yl)methanethiol typically involves the reaction of 2-methyloxolane with a thiolating agent under controlled conditions. One common method includes the use of thiourea followed by hydrolysis to introduce the thiol group. The reaction conditions often require a solvent such as methanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methyloxolan-2-yl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methyloxolan-2-yl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyloxolan-2-yl)methanethiol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with electrophilic centers in other molecules, leading to various chemical transformations. The compound’s unique structure allows it to participate in specific pathways, making it valuable in targeted applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyloxolan-2-yl)methanethiol stands out due to its combination of a thiol group and a 2-methyloxolane ring, which imparts unique reactivity and properties. This makes it particularly useful in specialized chemical reactions and industrial applications .

Properties

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

(2-methyloxolan-2-yl)methanethiol

InChI

InChI=1S/C6H12OS/c1-6(5-8)3-2-4-7-6/h8H,2-5H2,1H3

InChI Key

CJQQISCLIMYAMY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCO1)CS

Origin of Product

United States

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